



Application Notes and Protocols for ER-27319 Maleate in RBL-2H3 Cells

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Compound of Interest

Compound Name: ER-27319 maleate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **ER-27319 maleate**, a potent and selective Syk inhibitor, in RBL-2H3 cells. This information is intended to assist researchers in studying mast cell signaling and screening for potential anti-allergic and anti-inflammatory compounds.

Introduction

ER-27319 is an acridone-related compound that selectively inhibits the spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction downstream of the high-affinity IgE receptor (FcɛRI) in mast cells.[1][2][3] Activation of FcɛRI by an antigen-IgE complex initiates a signaling cascade that leads to the degranulation and release of allergic and inflammatory mediators, such as histamine and cytokines.[3][4][5] **ER-27319 maleate** has been shown to effectively block these processes by specifically targeting the FcɛRI-mediated activation of Syk, making it a valuable tool for studying mast cell biology and for the development of novel therapeutics for allergic diseases.[1][3]

Mechanism of Action

Upon antigen-induced aggregation of IgE-bound Fc ϵ RI, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the receptor.[6] This phosphorylation event creates docking sites for the tandem



SH2 domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.[5] Activated Syk then phosphorylates downstream signaling molecules, including phospholipase C-y1 (PLC-y1), which ultimately results in calcium mobilization, degranulation, and cytokine production.[3][7]

ER-27319 selectively inhibits the tyrosine phosphorylation and activation of Syk that is induced by the FcεRI pathway.[1][3] It has been demonstrated that ER-27319 does not inhibit the kinase activity of Lyn or the phosphorylation of the FcεRI receptor itself.[1][3] Furthermore, its inhibitory effect is specific to the Syk activation mediated by the FcεRI γ subunit's phospho-ITAM, as it does not affect Syk activation induced by the Igβ ITAM in B cells.[1][3] This selectivity makes ER-27319 a precise tool for dissecting the role of Syk in FcεRI signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of **ER-27319 maleate** on various responses in RBL-2H3 cells.

Table 1: Inhibition of Mediator Release and Intracellular Signaling

Parameter	Cell Type	IC50 Value	Concentration for >80% Inhibition	Reference
Histamine Release	Human Cultured Mast Cells	~10 µM	30 μΜ	[1][2]
Arachidonic Acid Release	Human Cultured Mast Cells	~10 µM	30 μΜ	[1][2]
Inositol Phosphate Generation	RBL-2H3 Cells	~10 µM	Not specified	[2][3]
Histamine Secretion	RBL-2H3 Cells	~10 µM	Not specified	[2][3]
TNF-α Secretion	RBL-2H3 Cells	~10 µM	Not specified	[2][3]

Table 2: Inhibition of Syk Phosphorylation



Cell Type	ER-27319 Concentration	Percent Inhibition of Syk Phosphorylation	Reference
RBL-2H3 Cells	10 μΜ	57%	[2]
RBL-2H3 Cells	30 μΜ	66.3% ± 9.1%	[1]
RBL-2H3 Cells	30 μΜ	87%	[2]

Table 3: Inhibition of Syk Activity

Cell Type	ER-27319 Concentration	Percent Inhibition of Syk Activity	Reference
RBL-2H3 Cells	30 μΜ	68.7% ± 11.3%	[1]

Experimental Protocols RBL-2H3 Cell Culture

- Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells.[8][9]
- Culture Medium: Eagle's Minimal Essential Medium (EMEM) or RPMI-1640 supplemented with 15-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.[9]
 [10]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Sensitization and Stimulation of RBL-2H3 Cells

- Sensitization: To sensitize the cells, incubate them overnight (18-24 hours) with monoclonal anti-dinitrophenyl (DNP)-IgE (typically at a concentration of 0.5 μg/mL) in complete culture medium.[10][12]
- Inhibitor Treatment: Before stimulation, wash the sensitized cells with a suitable buffer (e.g., Siraganian buffer or PBS) and pre-incubate with desired concentrations of **ER-27319**



maleate (e.g., 10-100 μ M) or vehicle control for a specified time (e.g., 10-60 minutes) at 37°C.[2]

• Stimulation: Induce degranulation by challenging the cells with DNP-human serum albumin (DNP-HSA) or DNP-bovine serum albumin (DNP-BSA) at a concentration of 10-100 ng/mL for 15-30 minutes at 37°C.[1][12][13]

Measurement of Degranulation (β-Hexosaminidase Release Assay)

This assay is a common method to quantify mast cell degranulation.

- Principle: β-hexosaminidase is an enzyme stored in mast cell granules and is released along
 with histamine upon degranulation. Its activity in the supernatant can be measured
 colorimetrically.
- Procedure:
 - After stimulation, centrifuge the cell plates to pellet the cells.
 - Collect the supernatant, which contains the released β-hexosaminidase.
 - \circ To determine the total cellular β -hexosaminidase, lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100).
 - Incubate an aliquot of the supernatant or cell lysate with the substrate p-nitrophenyl-Nacetyl-β-D-glucosaminide (PNP-NAG) in a citrate buffer (pH 4.5) for 1-2 hours at 37°C.
 - Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10).
 - Measure the absorbance at 405 nm using a microplate reader.
 - Calculate the percentage of β-hexosaminidase release as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.[14][15]

Western Blotting for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of Syk and other signaling proteins.

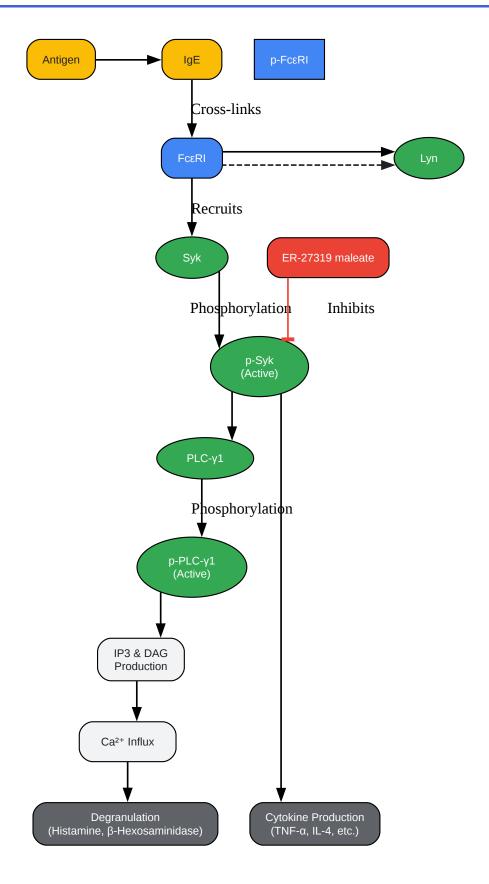


- Cell Lysis: Following stimulation, immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk) overnight at 4°C.
 - Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Syk).[1]

Visualizations

Signaling Pathway of FceRI-Mediated Mast Cell Activation and Inhibition by ER-27319



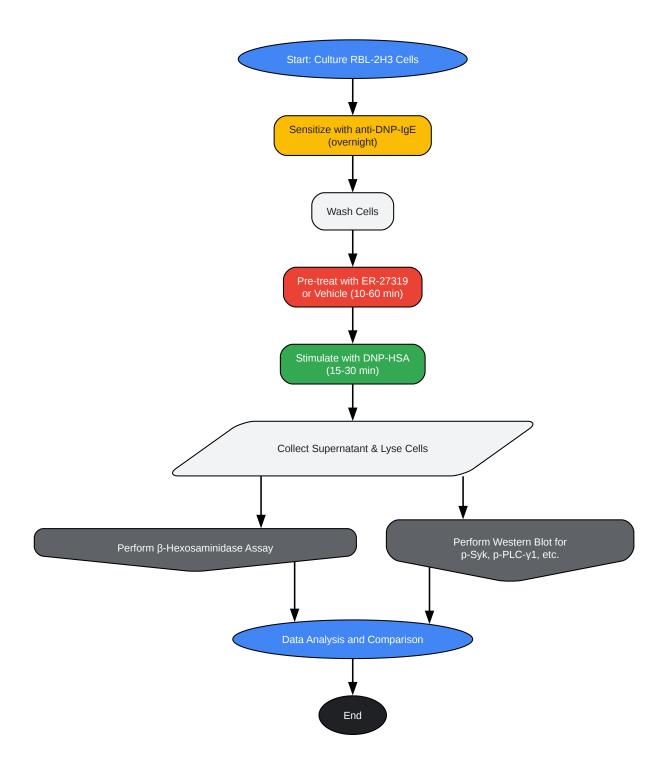


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Caption: FceRI signaling cascade and the inhibitory action of ER-27319 maleate.



Experimental Workflow for Assessing ER-27319 Efficacy



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Caption: Workflow for evaluating ER-27319's effect on RBL-2H3 degranulation.

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References

- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcε receptor I-mediated activation of Syk
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The tyrosine kinase network regulating mast cell activation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mast Cells in Allergic Disease: Current Therapies and Drug Repurposing [mdpi.com]
- 7. Degranulation of RBL-2H3 rat basophilic leukemia cells is synergistically inhibited by combined treatment with nobiletin and lactoferrin PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line RBL-2H3 (CVCL 0591) [cellosaurus.org]
- 9. RBL-2H3 Cells [cytion.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Glial cell line-derived neurotrophic factor inhibits mast-cell-like RBL-2H3 cells activation via Ca2+-mediated degranulation and Ca2+/CaMKII/JNK pathway [frontiersin.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of endogenous substance P expression on degranulation in RBL-2H3 cells -PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. Effects of endogenous substance P expression on degranulation in RBL-2H3 cells |
 Semantic Scholar [semanticscholar.org]
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